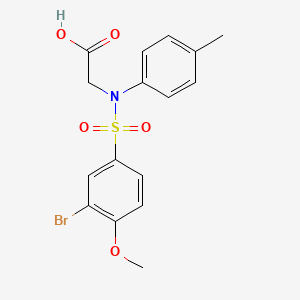
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Overview
Description
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the sulfonylation of 3-bromo-4-methoxyaniline followed by coupling with 4-methylaniline
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving sulfonyl and methoxy groups.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
- 2-(N-(3-bromo-4-hydroxyphenyl)sulfonyl-4-methylanilino)acetic acid
- 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-ethylanilino)acetic acid
Uniqueness
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid is unique due to the specific combination of functional groups it possesses. The presence of both a bromine atom and a methoxy group on the phenyl ring, along with the sulfonyl and acetic acid moieties, gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-11-3-5-12(6-4-11)18(10-16(19)20)24(21,22)13-7-8-15(23-2)14(17)9-13/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGAFPFBYZTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3575812.png)

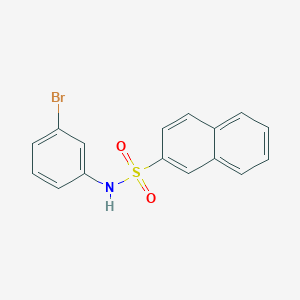
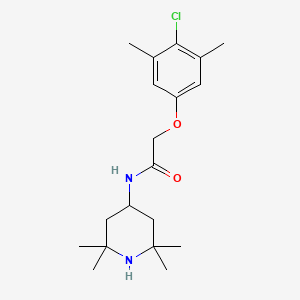
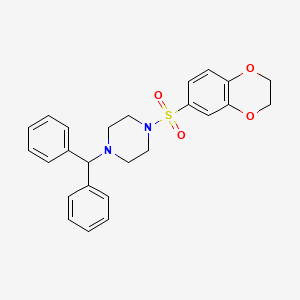
![ethyl 4-[(3-bromo-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3575855.png)
![4-{[(4-bromophenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B3575864.png)
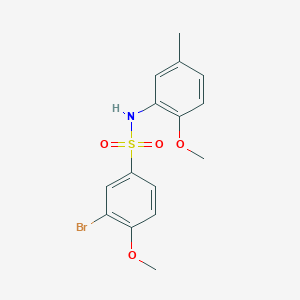
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B3575876.png)
![4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide](/img/structure/B3575899.png)
![ETHYL 2-(4-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B3575904.png)
![1-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B3575909.png)
![2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3575917.png)
![1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3575927.png)
